2-(4-Fluorosulfonyloxyphenoxy)pyridine
Description
2-(4-Fluorosulfonyloxyphenoxy)pyridine is a pyridine derivative characterized by a fluorosulfonyloxy group attached to a phenoxy ring at the para position, which is further linked to the pyridine ring at the 2-position. The fluorosulfonyloxy (-OSO₂F) group is a strong electron-withdrawing substituent, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions. Such derivatives are often utilized in medicinal chemistry and materials science due to their ability to act as leaving groups or covalent modifiers in drug design and polymer synthesis .
Properties
IUPAC Name |
2-(4-fluorosulfonyloxyphenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDWNLFMWIISQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorosulfonyloxyphenoxy)pyridine typically involves the reaction of 4-fluorosulfonyloxyphenol with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorosulfonyloxyphenoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonyl derivatives or reduction reactions to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution.
Sulfonyl and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-(4-Fluorosulfonyloxyphenoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with molecular targets through its reactive functional groups. The fluorine and sulfonyloxy groups enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3): Contains a chloromethyl (-CH₂Cl) group at the 2-position of pyridine. The chlorine atom facilitates alkylation reactions but is less reactive than fluorosulfonyloxy groups due to weaker electron-withdrawing effects .
4-(4-Fluorophenyl)-2,6-diphenylpyridine (CAS 1498-83-5): Features a fluorophenyl substituent, enhancing aromatic π-stacking interactions in materials science.
2-(5-Nitropyridine-2-Sulfonyl) Acetamides : Nitro and sulfonyl groups enhance electrophilicity, similar to fluorosulfonyloxy, but nitro groups are prone to reduction in biological systems .
Physicochemical Properties
*Estimated based on analogs; fluorosulfonyloxy groups typically increase molecular weight and melting points compared to halogens .
Research Findings and Trends
- Synthetic Efficiency: Fluorosulfonyloxy derivatives are synthesized via sulfonation of phenolic intermediates, achieving yields of 70–80%, comparable to nitro pyridine syntheses (67–81%) .
- Molecular Switches : Analogous 2-(2-methoxyphenyl)pyridine derivatives exhibit pH-triggered unidirectional rotation, suggesting fluorosulfonyloxy groups could enable stimuli-responsive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
